molecular formula C9H7BrN2O2 B1430192 Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate CAS No. 1363382-82-4

Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate

Cat. No.: B1430192
CAS No.: 1363382-82-4
M. Wt: 255.07 g/mol
InChI Key: AHRNKKKJBWWDTO-UHFFFAOYSA-N
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Description

Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is a derivative of imidazo[1,2-A]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-A]pyridine derivatives. One common method includes the reaction of imidazo[1,2-A]pyridine with bromine in the presence of a suitable solvent, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-A]pyridine scaffold play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: The parent compound, known for its wide range of biological activities.

    2-Bromoimidazo[1,2-A]pyridine: A closely related compound with similar chemical properties.

    Methyl imidazo[1,2-A]pyridine-8-carboxylate: Another derivative with different functional groups.

Uniqueness

Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-bromoimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-2-4-12-5-7(10)11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRNKKKJBWWDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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